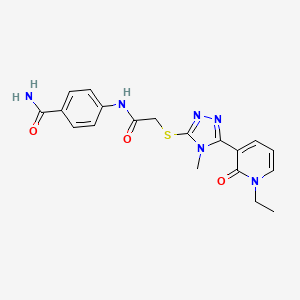

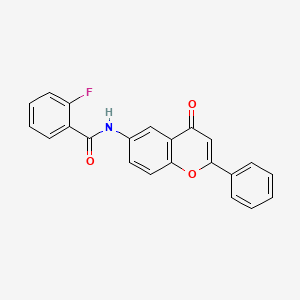

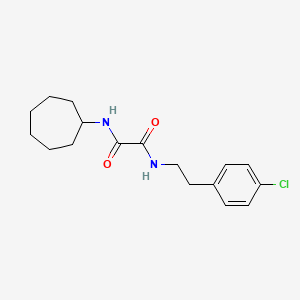

2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” is a chemical compound with the molecular formula C22H14FNO3 . It has an average mass of 359.350 Da and a monoisotopic mass of 359.095764 Da .

Molecular Structure Analysis

The molecular structure of “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” can be analyzed using various spectroscopic techniques . For example, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Additionally, the molecular electrostatic potential (MEP) surface can provide insights into the reactivity points of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” are not available, similar compounds have been studied for their reactivity . For example, the presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” can be inferred from its molecular structure . For example, the presence of a fluorine atom can influence the molecule’s reactivity and stability.Applications De Recherche Scientifique

Synthetic Applications

One study focused on the synthetic utility of fluorinated enamides and ynamides, noting their role as precursors in the synthesis of fluorinated heterocycles. This research highlighted the electrophilic reactivity imparted by fluorine atoms, facilitating nucleophilic substitution reactions that yield structurally diverse compounds with potential utility in medicinal chemistry and material science (Meiresonne et al., 2015).

Molecular Sensing

Another area of application is in the development of molecular sensors . A specific flavone derivative has been developed as a fluorescent molecular system for sensing fluoride ions. This compound exhibits dramatic changes in absorption and emission properties in the presence of fluoride, making it a selective sensor for fluoride ions in micromolar concentrations. Such sensors are valuable for environmental monitoring and analytical chemistry applications (Sarkar & Samanta, 2007).

Antimicrobial and Anticholinesterase Activity

Research on coumarin derivatives bearing a tryptamine moiety, including compounds structurally related to 2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, has shown significant activity against acetylcholinesterase (AChE). Such compounds are of interest for their potential therapeutic applications in treating diseases like Alzheimer's, where AChE inhibitors can help manage symptoms by increasing acetylcholine levels in the brain (Ghanei-Nasab et al., 2016).

Fluorinated Heterocycles in Drug Discovery

The incorporation of fluorine atoms into organic compounds is a common strategy in drug discovery to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. Studies have demonstrated the synthesis of fluorinated heterocycles that can serve as potential anti-HIV-1 and CDK2 inhibitors, showcasing the importance of fluorinated compounds in developing new therapeutics (Makki et al., 2014).

Orientations Futures

The future directions for research on “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could involve exploring its potential biological and pharmacological activities. Similar compounds have shown a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . Therefore, “2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide” could also exhibit similar properties, warranting further investigation.

Propriétés

IUPAC Name |

2-fluoro-N-(4-oxo-2-phenylchromen-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14FNO3/c23-18-9-5-4-8-16(18)22(26)24-15-10-11-20-17(12-15)19(25)13-21(27-20)14-6-2-1-3-7-14/h1-13H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAUPTGPTGUBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2610031.png)

![Ethyl 2-[2-(Boc-amino)-4-(trifluoromethyl)phenyl]-2-oxoacetate](/img/structure/B2610032.png)

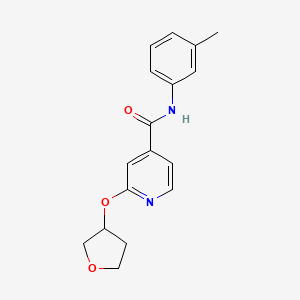

![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide](/img/structure/B2610034.png)

![3-(2-Methylpropyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2610037.png)

![N-(3-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2610038.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

![4-[5-(Difluoromethyl)thiadiazol-4-yl]benzoic acid](/img/structure/B2610044.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)

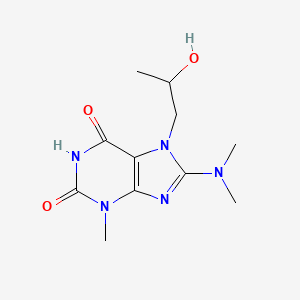

![3-(4-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610049.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)